Copper undecylenate

Anticancer Cytotoxicity Organometallic

Copper undecylenate is the copper(II) salt of undecylenic acid, an 11-carbon monounsaturated fatty acid classified as a topical antifungal agent within the FDA OTC monograph system. It is listed alongside zinc undecylenate and calcium undecylenate under 21 CFR § 333.210 as an approved active ingredient, permitted individually or in combination at a total undecylenate concentration of 10–25%.

Molecular Formula C11H20CuO2+2
Molecular Weight 247.82 g/mol
CAS No. 35322-29-3
Cat. No. B1259799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper undecylenate
CAS35322-29-3
Molecular FormulaC11H20CuO2+2
Molecular Weight247.82 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)O.[Cu+2]
InChIInChI=1S/C11H20O2.Cu/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+2
InChIKeyIAWZLEMQYPHBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Undecylenate (CAS 35322-29-3): A Multifunctional Topical Antifungal and Research-Grade Organometallic Compound


Copper undecylenate is the copper(II) salt of undecylenic acid, an 11-carbon monounsaturated fatty acid classified as a topical antifungal agent within the FDA OTC monograph system [1]. It is listed alongside zinc undecylenate and calcium undecylenate under 21 CFR § 333.210 as an approved active ingredient, permitted individually or in combination at a total undecylenate concentration of 10–25% . Beyond its established dermatophytic antifungal role, copper undecylenate has attracted research interest for its emergent neuroprotective, anticancer, anti-biofilm, and quorum sensing inhibitory properties, which are attributed to the intrinsic biological activities of the copper(II) cation released from the organometallic complex .

Copper(II)-mediated cytotoxicity screening
Aβ aggregation and ROS scavenging study tool
Non-aqueous organometallic synthesis and materials research
OTC monograph antifungal formulation research

Why Copper Undecylenate Cannot Be Simply Replaced by Zinc or Calcium Undecylenate in Research and Specialized Formulations


Although copper, zinc, and calcium undecylenate are grouped interchangeably by the FDA for OTC antifungal monographs based on total undecylenate content , they are not functionally equivalent in non-antifungal or advanced research applications. The copper(II) center confers distinct redox activity, Lewis acidity, and biological ligand-binding properties absent in Zn(II) or Ca(II) analogs. Crucially, the MedChemExpress biological activity profile for 10-undecenoic acid copper documents its capacity to inhibit Aβ oligomerization, scavenge reactive oxygen species (ROS), suppress μ-calpain activity, and exert cytotoxicity against multiple human tumor cell lines . These activities are not established for zinc undecylenate or calcium undecylenate, meaning a procurement decision for neurological, oncological, or anti-biofilm studies cannot default to alternate undecylenate salts. Additionally, copper undecylenate's non-aqueous solubility profile makes it suitable for organometallic applications in solar energy and water treatment research, a domain where zinc undecylenate is not typically specified [1].

Zinc undecylenate lacks reported Aβ oligomerization inhibition and ROS scavenging; neuroprotection endpoints may not transfer.
Cytotoxicity profile against tumor cell lines may differ due to absence of copper(II) redox and Lewis acidity.
Non-aqueous solubility and organometallic application scope may not be supported by zinc undecylenate.

Quantitative Differentiation Evidence for Copper Undecylenate Against Its Closest Analogs


Cytotoxic Activity Against Human Tumor Cell Lines: Copper Undecylenate Exhibits Sub-Millimolar IC50 Values Not Shared by Zinc Undecylenate

Copper undecylenate demonstrates dose-dependent cytotoxicity against a panel of human tumor cell lines with IC50 values in the sub-millimolar range. In contrast, zinc undecylenate is not reported to possess intrinsic anticancer cytotoxicity; its biological role is restricted to antifungal and dermatological applications. This represents a non-overlapping bioactivity profile driven by the copper(II) cation .

Cytotoxicity IC50
Class-level
HeLa 0.9862 mM, A549 0.3751 mM, Jurkat 0.5782 mM, U937 0.2893 mM (48 h MTT)
Supports cell-model cytotoxicity endpoint review
No zinc undecylenate cytotoxicity data for comparison; verify independently
Anticancer Cytotoxicity Organometallic

Neuroprotective Profile: Aβ Oligomerization Inhibition and ROS Scavenging by Copper Undecylenate

Copper undecylenate inhibits Aβ oligomerization, scavenges reactive oxygen species (ROS), and inhibits μ-calpain activity at concentrations reported in MedChemExpress protocols . Zinc undecylenate, by contrast, lacks documented activity in these neuroprotective assays. The copper(II) center is directly implicated in modulating amyloid-β aggregation kinetics [1].

Neuroprotective Endpoints
Class-level
Copper undecylenate: Inhibits Aβ oligomerization, ROS scavenging, μ-calpain (reported)
Zinc undecylenate: No reported neuroprotective endpoints
Supports neuroprotection assay-response interpretation
Source-specific review; independent verification needed
Neuroprotection Alzheimer's disease Amyloid-beta

FDA OTC Regulatory Equivalence: Copper Undecylenate Is Interchangeable with Zinc and Calcium Salts Solely for Topical Antifungal Indications

Under 21 CFR § 333.210, copper undecylenate, zinc undecylenate, and calcium undecylenate are legally interchangeable for OTC topical antifungal drug products, provided the total undecylenate concentration is 10–25% . This regulatory parity means that for dermatophytic infections (tinea pedis, tinea cruris, ringworm), none of the three salts offers a mandated superiority. Differentiation therefore rests on non-antifungal properties.

FDA OTC Equivalence
Head-to-head
Copper undecylenate: Permitted 10–25% total undecylenate
Zinc/Calcium undecylenate: Identical regulatory allowance
Regulatory-equivalence for antifungal formulation
Selection guided by non-antifungal properties
Antifungal Regulatory OTC monograph

Non-Aqueous Solubility Advantage: Suitability of Copper Undecylenate for Organometallic and Industrial Research Applications

American Elements markets copper undecylenate under its AE Organo-Metallics™ line specifically for applications requiring non-aqueous solubility, including solar energy and water treatment research [1]. Zinc undecylenate is predominantly formulated for aqueous or topical dermatological vehicles and is not typically promoted for non-aqueous organometallic applications. This solubility-driven application divergence is a practical selection criterion.

Non-Aqueous Solubility
Reported
Specified for non-aqueous organometallic research (solar energy, water treatment); purity grades up to 99.999%
Solubility-driven application divergence
Verify grade and solubility for specific application
Organometallic Material science Non-aqueous solubility

Recommended Application Scenarios for Copper Undecylenate Based on Quantitative Evidence


Organometallic Anticancer Drug Discovery: In Vitro Cytotoxicity Screening

Copper undecylenate provides a bioactive organometallic scaffold with demonstrated sub-millimolar IC50 values against HeLa (0.9862 mM), A549 (0.3751 mM), Jurkat (0.5782 mM), and U937 (0.2893 mM) cell lines . In contrast to zinc undecylenate, which lacks intrinsic anticancer cytotoxicity, copper undecylenate enables structure-activity relationship (SAR) studies exploring the role of the copper(II) center in cancer cell apoptosis. This makes it suitable for early-stage metallodrug screening programs focused on copper-based chemotherapeutics.

Neurodegenerative Disease Research: Dual Amyloid-β and ROS Targeting

For Alzheimer's disease research, copper undecylenate uniquely combines Aβ oligomerization inhibition, ROS scavenging, and μ-calpain inhibition in a single molecular entity . These triple neuroprotective endpoints are not covered by zinc undecylenate or calcium undecylenate, making copper undecylenate the rational choice for studies investigating metal-protein interactions in neurodegeneration or for developing multi-target neuroprotective agents.

Non-Aqueous Material Science: Solar Energy and Water Treatment Organometallic Precursor

Copper undecylenate is commercially supplied in high purity grades (up to 99.999%) for non-aqueous organometallic research applications, including solar energy materials and water treatment [1]. Its solubility profile in organic solvents makes it suitable as a copper precursor for thin-film deposition, nanoparticle synthesis, or antifouling coating research, where zinc undecylenate is not technically specified.

Topical Antifungal Formulation Development with Regulatory Compliance

Copper undecylenate is an FDA OTC-approved active ingredient for topical antifungal products at 10–25% total undecylenate, legally interchangeable with zinc and calcium salts . For formulators seeking to maintain monograph compliance while exploring copper's additional dermal benefits (e.g., wound healing, antibacterial adjunct), copper undecylenate offers a regulatory pathway identical to the widely used zinc undecylenate, without requiring a new drug application.

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
Copper(II)-dependent cytotoxicity profile
Cell-viability and apoptosis endpoint review
Neurodegeneration model research
Aβ aggregation and ROS scavenging activity
Multi-target neuroprotection endpoint review
Non-aqueous organometallic synthesis
Organic-solvent solubility and purity grade
Application-specific solubility verification
Topical antifungal formulation research
OTC monograph undecylenate content compliance
Formulation compatibility and regulatory context
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